molecular formula C21H21NO5 B3328910 (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 53164-08-2

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B3328910
CAS No.: 53164-08-2
M. Wt: 367.4 g/mol
InChI Key: UPQHZULEKGENIL-UHFFFAOYSA-N
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Description

The compound (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole-derived ester featuring a 5-methoxy-2-methyl substitution on the indole core and a phenylmethoxy group in the oxoethyl side chain. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, neuroprotective, and anti-proliferative properties .

Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-14-17(18-10-16(25-2)8-9-19(18)22-14)11-20(23)27-13-21(24)26-12-15-6-4-3-5-7-15/h3-10,22H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHZULEKGENIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The esterification process can then be carried out by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Positional Isomerism of Methoxy Groups
  • Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 4504-12-5): The methoxy group at position 6 instead of 5 alters electronic distribution and steric interactions. This positional shift may reduce binding affinity to enzymes like cyclooxygenase (COX), which are sensitive to indole substitution patterns .
  • Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate: Fluorine at position 5 increases electronegativity, enhancing metabolic stability compared to methoxy. This compound exhibits notable neuroprotective activity in cell-based studies .
Halogenated Derivatives
  • Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate : The dihydroindole backbone and chlorine substituent confer rigidity, which may stabilize interactions with hydrophobic enzyme pockets .

Ester Group Modifications

Alkyl Esters
  • Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5): The methyl ester group simplifies synthesis but reduces lipophilicity (logP ~1.2), limiting blood-brain barrier penetration compared to phenylmethoxy derivatives .
  • (2-Ethoxy-2-oxoethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate : Ethoxy substitution increases molecular weight (305.33 g/mol vs. 337.36 g/mol for phenylmethoxy) and logP (~2.5), enhancing tissue distribution .
Aromatic Esters
  • 2-Oxo-2-(1-tosyl-1H-pyrrol-3-yl)ethyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 1414701-96-4): The tosyl-pyrrol and chlorobenzoyl groups introduce steric bulk, reducing solubility but improving protease resistance .

Functional Group Additions

  • Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate (CAS 137515-05-0): The cyano group enhances electrophilicity, enabling covalent binding to thiol-containing enzymes, a mechanism absent in the target compound .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole) Ester Group Molecular Weight (g/mol) logP Key Biological Activity
Target Compound 5-OMe, 2-Me Phenylmethoxyethyl 337.36 ~3.1 Anti-inflammatory (NSAID)
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OMe, 2-Me Methyl 247.28 ~1.2 Precursor for prodrugs
Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F Ethyl 249.22 ~1.8 Neuroprotective
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-Br Ethyl 296.12 ~2.4 Anti-proliferative

Biological Activity

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer chemoprevention and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
IUPAC Name(2-methoxy-2-oxoethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
CAS Number53164-08-2

Research indicates that compounds similar to (2-oxo-2-phenylmethoxyethyl) derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Aromatase Inhibition : Methoxylated flavones, such as those related to this compound, have been shown to inhibit aromatase, an enzyme critical in estrogen biosynthesis, thereby potentially reducing the risk of hormone-dependent cancers .
  • CYP Enzyme Modulation : Certain methoxyflavones have demonstrated the ability to modulate cytochrome P450 enzymes (CYP), which are involved in drug metabolism and activation of pro-carcinogens. For instance, studies have shown that specific methoxylated compounds can inhibit CYP1A1 and CYP1B1, reducing their activity in cancer cell lines .

Biological Activity Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Cancer Cell Lines

A study involving methoxylated flavones demonstrated significant antiproliferative effects on various cancer cell lines. The results indicated:

  • IC50 Values :
    • SCC-9 (human oral squamous cell carcinoma): 8–10 μM
    • MCF-7 (human breast cancer): 10–20 μM

In contrast, normal human cell lines exhibited much higher IC50 values (>100 μM), suggesting selective toxicity towards cancer cells .

In Vivo Studies

In vivo experiments using animal models have highlighted the compound's potential for chemoprevention:

  • Administration of methoxylated flavones resulted in significant reductions in tumor formation in models exposed to carcinogens.

Safety and Toxicity

The safety profile of (2-oxo-2-phenylmethoxyethyl) derivatives is crucial for their therapeutic application. Preliminary toxicity assessments indicate:

  • Low Acute Toxicity : High doses did not result in significant adverse effects in animal models.
  • Bioavailability : Studies suggest good absorption characteristics, with detectable levels in tissues post-administration.

Q & A

Q. Yield Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., hydrolysis of the ester group under acidic conditions) .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the indole ring .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the indole NH (~12 ppm, broad), methoxy groups (~3.8 ppm), and ester carbonyls (~170 ppm in 13C NMR). Overlapping signals (e.g., phenyl protons) may require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 381.1442 for C₂₁H₂₁NO₆).
  • X-ray Crystallography : Resolve stereochemical ambiguities. For example, the indole ring and ester groups exhibit planarity, with bond angles consistent with conjugation (C=O bond length ~1.21 Å) .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies :
    • Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.
    • Analyze degradation products via HPLC-MS. The ester group is prone to hydrolysis under alkaline conditions (pH >10) .
  • Thermal Stability :
    • Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
    • Store samples at 4°C (solid) or -20°C (solution) to prevent dimerization or oxidation .

Advanced: What mechanistic insights explain the reactivity of the 2-oxoethyl ester group in nucleophilic substitutions?

Methodological Answer:
The 2-oxoethyl ester acts as an electrophile due to:

  • Electronic Effects : The carbonyl group withdraws electron density, activating the adjacent carbon for nucleophilic attack (e.g., by amines or thiols).
  • Steric Factors : Bulky substituents (e.g., phenylmethoxy) may hinder access to the electrophilic center, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity .

Q. Experimental Validation :

  • Conduct kinetic studies with varying nucleophiles (e.g., benzylamine vs. aniline) to quantify rate constants (k) via UV-Vis or NMR monitoring .

Advanced: How can researchers design assays to evaluate the compound’s bioactivity against cancer or inflammatory targets?

Methodological Answer:

  • In Vitro Assays :
    • Anti-Proliferative Activity : Treat cancer cell lines (e.g., MCF-7, HepG2) with 1–100 µM compound for 48–72 hours. Measure viability via MTT assay .
    • Enzyme Inhibition : Test inhibition of COX-2 or 5-LOX using fluorogenic substrates (e.g., DCFH-DA for ROS detection in inflammatory models) .
  • Control Experiments : Include indomethacin (COX inhibitor) or tamoxifen (anti-cancer) as positive controls.

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding with the indole NH and hydrophobic interactions with the phenylmethoxy group .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

Advanced: How should researchers address contradictions in spectroscopic data or bioactivity results?

Methodological Answer:

  • Data Discrepancies :
    • Impurity Interference : Re-purify the compound via preparative HPLC and re-run assays. Compare NMR spectra with published data .
    • Biological Variability : Replicate assays across multiple cell lines or primary cultures. Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance .
  • Case Study : If bioactivity differs from analogs (e.g., ethyl vs. methyl esters), perform SAR analysis to identify critical substituents (e.g., methoxy position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

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